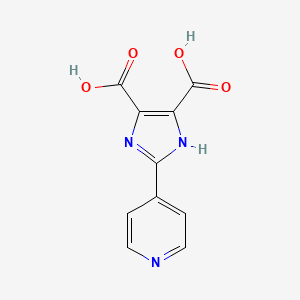

2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid

Description

Properties

Molecular Formula |

C10H7N3O4 |

|---|---|

Molecular Weight |

233.18 g/mol |

IUPAC Name |

2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid |

InChI |

InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-1-3-11-4-2-5/h1-4H,(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

WABCMZMPPSJIPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=C(N2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis from Pyridinyl-Imidazole Precursors

One of the established methods for preparing 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid involves hydrothermal synthesis, as reported by Sun et al. (2006). This method typically starts with a pyridinyl-substituted imidazole precursor, which undergoes carboxylation to introduce the dicarboxylic acid groups at the 4 and 5 positions of the imidazole ring.

- Procedure Overview : A mixture containing the pyridinyl-imidazole compound is subjected to hydrothermal conditions, often in the presence of metal salts (e.g., iron(II) sulfate) to facilitate coordination and crystallization.

- Outcome : The product crystallizes as the free acid or as metal complexes, which can be isolated and purified.

- Reference : This method is detailed in crystallographic studies by Li et al. (2009) and Sun et al. (2006), where the compound is characterized structurally after preparation.

Multi-Step Synthesis via Imidazole Derivatives and Formaldehyde

A classical approach to related imidazole-4,5-dicarboxylic acids (without the pyridinyl substituent) involves the hydroxymethylation of imidazole followed by oxidation and carboxylation steps. Although this method is described for imidazole-4,5-dicarboxylic acid itself, it provides insight into possible synthetic routes adaptable for pyridinyl-substituted analogs.

- Step 1: Hydroxymethylation

- Imidazole is reacted with formaldehyde (or paraformaldehyde) in aqueous solution at elevated temperatures (80–120 °C).

- The reaction is performed in the presence of a strong base such as potassium hydroxide or sodium hydroxide.

- This produces hydroxymethylated imidazole derivatives, including 4,5-bishydroxymethylimidazole and tetrahydroxymethylimidazole.

- Step 2: Oxidative Carboxylation

- The hydroxymethylated intermediates are treated with nitric acid at 100–140 °C.

- This step oxidizes the hydroxymethyl groups to carboxylic acids, yielding imidazole-4,5-dicarboxylic acid.

- Yields and Purity

- The process yields approximately 77% of imidazole-4,5-dicarboxylic acid with purity around 95–97%.

- Adaptation

- For 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, a similar strategy could be employed starting from a 2-(pyridin-4-yl)imidazole precursor.

- Reference : Detailed in a patent by US4550176A.

Data Table Summarizing Preparation Methods

Analytical and Structural Characterization Supporting Preparation

- Crystallography : Single-crystal X-ray diffraction confirms the structure of the synthesized 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid and its metal complexes, showing coordination modes and hydrogen bonding networks.

- HPLC Analysis : Used to monitor reaction intermediates and product purity, especially in hydroxymethylation and oxidation steps.

- Spectroscopic Methods : NMR and IR spectroscopy validate the presence of carboxylic acid groups and the pyridinyl substituent.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways . For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous imidazole-dicarboxylic acid derivatives, emphasizing differences in coordination behavior, physicochemical properties, and functional applications.

Structural and Substituent Variations

Coordination Modes and Metal Binding

- Target Compound : Coordinates via pyridyl N, imidazole N, and carboxylate O atoms. Common modes include µ₂-bridging (carboxylates) and chelation (pyridyl/imidazole), forming networks with transition metals (e.g., Co, Cd) .

- H3idc : Primarily binds through carboxylates, leading to simpler 1D chains or 2D sheets (e.g., lanthanide complexes for Hg²⁺ detection) .

- H6Phbidc : Utilizes phenylene spacer to bridge multiple metal centers, creating intricate 3D architectures with Ni(II) .

- p-CNPhH3IDC: Cyanophenyl group enhances π-conjugation, stabilizing luminescent Cd/Zn MOFs for ion sensing .

Functional Properties

Biological Activity

2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, also known as H₃PIDC, is a heterocyclic compound characterized by its imidazole and pyridine functional groups. Its molecular formula is C₁₀H₉N₃O₅, and it features two carboxylic acid groups at the 4 and 5 positions of the imidazole ring. The pyridine moiety enhances its coordination properties, making it a valuable ligand in metal-organic frameworks (MOFs) and coordination chemistry.

Potential Applications in Medicinal Chemistry

Research into the biological activity of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid is still emerging, but preliminary findings suggest several promising applications:

- Anti-cancer Properties : The compound's structural characteristics may allow it to target specific enzymes or receptors involved in cancer pathways. Derivatives of imidazole-based compounds have been explored for their potential anti-cancer effects.

- Antiparkinsonian Activity : A study demonstrated significant dose-dependent antiparkinsonian effects of new derivatives of imidazole-4,5-dicarboxylic acid. In tests involving reserpine-induced extrapyramidal disorders in mice, certain derivatives showed increased locomotor activity and reduced catalepsy compared to control groups .

The biological mechanisms through which 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid exerts its effects may involve:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit key enzymes such as the SARS-CoV-2 main protease. This suggests that H₃PIDC might also interact with critical biological targets through competitive inhibition or other mechanisms .

- Coordination Chemistry : The compound's ability to form stable complexes with various metal ions can influence its biological activity. These interactions are crucial for its function as a ligand in biochemical pathways.

Case Studies

- Antiparkinsonian Activity Study :

- Objective : To assess the effects of imidazole derivatives on dopaminergic transmission.

- Methodology : Mice were treated with reserpine followed by injections of various derivatives.

- Results : Notable increases in locomotor activity were observed with specific doses of IEM2258 and IEM2247, significantly outperforming the standard drug amantadine .

- SARS-CoV-2 Main Protease Inhibition :

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid | Similar imidazole structure but different pyridine position | Different coordination properties due to pyridine position |

| 1H-Imidazole-4,5-dicarboxylic acid | Lacks pyridine substitution | Simpler structure; less versatile in coordination |

| 2-(Pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid | Another positional variant of pyridine | Potentially different biological activity profile |

The unique arrangement of functional groups in 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid enhances its coordination capabilities and potential biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The ligand is synthesized via multi-step condensation reactions, often starting with imidazole-4,5-dicarboxylic acid derivatives and pyridinyl precursors. Key conditions include controlled pH (to avoid zwitterionic intermediates, as seen in (I) ), solvent selection (e.g., aqueous ethanol or DMF), and temperature (80–100°C). Purification typically involves recrystallization or column chromatography. Yield optimization requires stoichiometric balancing of reactants and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving protonation states and zwitterionic behavior, as demonstrated in the title compound’s structure . Complementary techniques include:

- FTIR : To identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and pyridyl N–H vibrations.

- NMR : H NMR in DMSO-d₆ reveals imidazole proton shifts (~12–13 ppm for acidic protons).

- Elemental analysis : Validates stoichiometry, especially when coordinating metals .

Advanced Research Questions

Q. How can researchers design metal-organic frameworks (MOFs) using this ligand, and what factors dictate topological diversity?

- Methodological Answer : The ligand’s flexibility arises from its dual carboxylic acid groups and pyridyl N-donor sites, enabling diverse coordination modes (e.g., μ₂-bridging or chelating). Topology depends on:

- Metal choice : Transition metals (e.g., Zn²⁺, Cu²⁺) favor 2D networks, while lanthanides (e.g., Eu³⁺) promote 3D architectures.

- Solvent and pH : Hydrothermal synthesis at pH 4–6 stabilizes deprotonated carboxylates, enhancing connectivity .

- Temperature : Higher temperatures (>120°C) favor interpenetrated structures. SC-XRD and PXRD are critical for structural validation .

Q. What strategies resolve contradictions in reported coordination behavior (e.g., zwitterionic vs. anionic forms)?

- Methodological Answer : Discrepancies arise from protonation state variability. To address this:

- Conduct pH-dependent studies (e.g., potentiometric titrations) to map protonation equilibria.

- Use computational modeling (DFT) to predict stable coordination modes under specific conditions.

- Compare SC-XRD data across studies to identify crystallographic artifacts .

Q. How can substituent modifications (e.g., alkyl/aryl groups) tune the ligand’s electronic properties for catalytic applications?

- Methodological Answer : Substituents alter electron density at coordination sites:

- Electron-withdrawing groups (e.g., –NO₂) enhance Lewis acidity at metal centers, improving catalytic activity in oxidation reactions.

- Regioselective substitution : Use Suzuki coupling or Ullmann reactions to introduce groups at the pyridyl or imidazole rings. Validate via H NMR and XPS .

Q. What computational and experimental methods optimize reaction pathways for ligand synthesis?

- Methodological Answer :

- Reaction path search tools (e.g., quantum chemical calculations) predict feasible intermediates and transition states.

- Design of Experiments (DoE) : Statistically screen variables (temperature, solvent ratio) to maximize yield.

- In situ FTIR/Raman : Monitor reaction progress in real time .

Q. How do solvent polarity and counterion selection impact crystallization outcomes?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, promoting single-crystal growth. Counterions (e.g., Cl⁻ vs. NO₃⁻) influence packing via hydrogen bonding. For zwitterionic forms, low-polarity solvents (e.g., diethyl ether) reduce solubility, forcing crystallization .

Q. What protocols ensure reproducibility in ligand synthesis across laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.